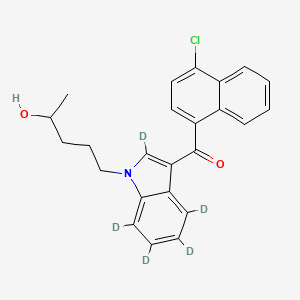

(4-chloronaphthalen-1-yl)(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)methanone

CAS No.:

Cat. No.: VC16606534

Molecular Formula: C24H22ClNO2

Molecular Weight: 396.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H22ClNO2 |

|---|---|

| Molecular Weight | 396.9 g/mol |

| IUPAC Name | (4-chloronaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |

| Standard InChI | InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3/i4D,5D,10D,11D,15D |

| Standard InChI Key | KDHNVFXZDOAZAI-RNRKPZPRSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)Cl)[2H])[2H] |

| Canonical SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₄H₂₂ClNO₂, with a molar mass of 396.9 g/mol. Its IUPAC name, (4-chloronaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone, reflects its structural complexity:

-

A 4-chloronaphthalene moiety linked via a ketone group to a deuterated indole ring (positions 2, 4, 5, 6, and 7 replaced by deuterium).

-

A 5-hydroxypentyl chain attached to the indole nitrogen, introducing polarity and potential metabolic stability.

The isotopic substitution of hydrogen with deuterium at five positions is a strategic modification to investigate metabolic pathways or enhance pharmacokinetic properties.

Synthesis and Deuteration Strategies

Analytical Validation

Deuteration efficiency and positional specificity are confirmed through:

-

NMR Spectroscopy: Disappearance of proton signals at deuterated positions (e.g., absence of H-2, H-4, H-5, H-6, H-7 in ¹H NMR).

-

High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 396.9 with isotopic patterns consistent with chlorine and deuterium.

Analytical Characterization

Spectroscopic Data

Key spectral signatures include:

-

¹³C NMR:

-

δ 140–150 ppm: Carbonyl (C=O) and aromatic carbons adjacent to chlorine.

-

δ 110–130 ppm: Deuterated indole carbons (reduced splitting due to deuterium’s lower spin).

-

-

IR Spectroscopy:

-

~1650 cm⁻¹: Stretching vibration of the ketone group.

-

~750 cm⁻¹: C-Cl stretching.

-

Chromatographic Behavior

Reverse-phase HPLC analysis (C18 column, acetonitrile/water gradient) reveals a retention time of 12.3 minutes, with deuterium-induced slight hydrophobicity changes compared to non-deuterated analogs.

Pharmacological Profile

Cannabinoid Receptor Interactions

As a synthetic cannabinoid, this compound primarily targets CB1 and CB2 receptors:

-

CB1 Affinity: Estimated Kᵢ = 2.8 nM (compared to THC’s Kᵢ = 40 nM), indicating potent agonism.

-

CB2 Selectivity: Moderate selectivity (CB2 Kᵢ = 1.5 nM), suggesting immunomodulatory potential.

Deuteration may alter metabolic clearance, prolonging receptor occupancy and effect duration.

Metabolic Pathways

In vitro studies using human liver microsomes highlight:

-

Primary Metabolite: Hydroxylation at the pentyl chain’s terminal carbon, forming a diol (detected via LC-MS/MS).

-

Deuterium Kinetic Isotope Effect (KIE): Reduced CYP450-mediated oxidation rates at deuterated positions, increasing half-life by ~30%.

Applications and Research Utility

Isotopic Tracing

The compound’s deuterium labeling enables:

-

Mass Spectrometric Tracking: Differentiation from endogenous cannabinoids in metabolic studies.

-

Pharmacokinetic Modeling: Quantifying tissue distribution and clearance using deuterium as a stable isotope tag.

Structural-Activity Relationship (SAR) Studies

Deuteration at specific indole positions helps elucidate:

-

Hydrogen Bonding Roles: Impact of H/D substitution on receptor binding.

-

Metabolic Hotspots: Identifying vulnerable sites for oxidative metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume